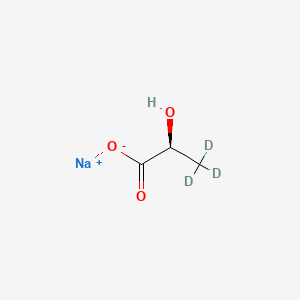

L-Lactic Acid-d3 Sodium Salt

Descripción

BenchChem offers high-quality L-Lactic Acid-d3 Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Lactic Acid-d3 Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

sodium;(2S)-3,3,3-trideuterio-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSFWBMYFKHRBD-QQAVFRBQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note: Tracing Central Carbon Metabolism with L-Lactic Acid-d3 Sodium Salt

For: Researchers, scientists, and drug development professionals.

Introduction: Lactate as a Central Metabolic Player

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system.[1][2] By introducing isotopically labeled substrates, known as tracers, researchers can track the transformation of atoms through metabolic pathways.[2][3] This provides a dynamic snapshot of cellular metabolism that endpoint metabolite measurements cannot capture.

Historically viewed as a mere waste product of glycolysis, L-lactic acid is now recognized as a critical metabolic substrate and signaling molecule that bridges glycolysis and the tricarboxylic acid (TCA) cycle.[4] In numerous physiological and pathological states, including cancer and immune responses, cells exhibit a high rate of lactate uptake and utilization.[5][6] This makes lactate metabolism a key area of investigation. This application note provides a comprehensive guide to using L-Lactic Acid-d3 Sodium Salt as a stable isotope tracer to probe the contributions of lactate to central carbon metabolism.

The Tracer: L-Lactic Acid-d3 Sodium Salt

L-Lactic Acid-d3 (sodium salt form) is the deuterated analogue of L-lactic acid.[4][5] Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen, making it safe and versatile for metabolic studies.[7][8] When cells take up L-Lactic Acid-d3, the deuterium label is incorporated into downstream metabolites, which can be detected and quantified by mass spectrometry (MS).[3][9]

Advantages of L-Lactic Acid-d3:

-

Minimal Perturbation: Deuterium has a small mass difference compared to hydrogen, minimizing isotopic effects on enzyme kinetics.

-

Safety: As a stable isotope, it poses no radiological hazards.[3]

-

High Sensitivity: Modern mass spectrometers can readily distinguish the mass shift caused by deuterium incorporation.[9]

-

Direct Readout of Lactate Dehydrogenase (LDH) Activity: The conversion of lactate-d3 to pyruvate-d3 is a direct measure of LDH flux, a critical node in metabolism.

Scientist's Note on Enantiomeric Purity: It is crucial to use the L-enantiomer of lactic acid for these studies. While L-lactic acid is a primary metabolite in human metabolism, the D-enantiomer is produced by microbes and can be toxic at high concentrations.[10] Standard metabolic enzymes like L-lactate dehydrogenase are specific to the L-isomer.[10]

Principle of the Method

The core principle involves replacing standard L-lactic acid in cell culture media with L-Lactic Acid-d3. The cells internalize the tracer, where it is converted by L-lactate dehydrogenase (LDH) into pyruvate-d3. This labeled pyruvate can then enter various metabolic pathways, most notably the TCA cycle via conversion to Acetyl-CoA or oxaloacetate. By measuring the mass isotopologue distribution (MID) of TCA cycle intermediates and other connected metabolites, we can quantify the contribution of lactate to their synthesis.

Metabolic Fate of the Deuterium Label

The diagram below illustrates the initial metabolic fate of the deuterium label from L-Lactic Acid-d3 as it enters central carbon metabolism.

Caption: Metabolic tracing of L-Lactic Acid-d3 into the TCA cycle.

Experimental Design and Protocol

A successful metabolic flux experiment requires careful planning from cell culture to data analysis. The following protocol provides a robust framework for in vitro studies using adherent cell lines.

Phase 1: Experimental Setup

Rationale: The goal is to achieve a metabolic steady state where the introduction of the tracer does not independently perturb the system.[11] Using dialyzed serum is critical to remove endogenous, unlabeled lactate and other small molecules that would dilute the tracer.

-

Cell Culture: Plate cells (e.g., in 6-well plates) at a density that ensures they are in the exponential growth phase (e.g., 70-80% confluency) at the time of the experiment.

-

Media Preparation: Prepare culture medium (e.g., DMEM) containing all necessary supplements except for lactate. Use dialyzed fetal bovine serum (dFBS) to minimize background levels of unlabeled metabolites.

-

Tracer Media Preparation: Prepare a parallel batch of the medium from step 2, but supplement it with L-Lactic Acid-d3 Sodium Salt. A typical concentration is 10 mM, but this should be optimized based on the cell line and experimental question.

Phase 2: Isotope Labeling

Rationale: The duration of labeling is critical. Short time points are needed for rapidly turning over pools like glycolysis, while longer times are required for downstream pathways like the TCA cycle to reach isotopic steady state.[11] A time-course experiment is highly recommended for initial studies.

-

Acclimatization: One hour before labeling, gently aspirate the standard culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the prepared lactate-free medium (from Phase 1, Step 2) to the cells and return them to the incubator. This step starves the cells of lactate, ensuring rapid uptake of the tracer.

-

Tracer Introduction: At time zero (T=0), aspirate the lactate-free medium and replace it with the L-Lactic Acid-d3 tracer medium. Return plates to the incubator.

-

Time Points: Collect samples at predetermined time points. For TCA cycle analysis, typical time points might be 0, 15 min, 30 min, 1 hr, 2 hr, and 4 hr. The T=0 plate represents the unlabeled baseline control.

Phase 3: Metabolite Extraction

Rationale: This is the most critical step for preserving the metabolic state of the cells. Metabolism must be halted almost instantaneously to prevent metabolite turnover.[11] Using ice-cold methanol achieves this by rapidly denaturing enzymes.[12]

-

Quenching: At each time point, remove the plate from the incubator and immediately aspirate the tracer medium.

-

Washing: Quickly wash the cell monolayer with 1 mL of ice-cold normal saline (0.9% NaCl), being careful not to dislodge the cells. Aspirate the saline completely.

-

Extraction: Place the plate on dry ice. Add 600 µL of ice-cold (-80°C) 100% methanol to each well.[12]

-

Cell Lysis: Use a cell scraper to detach the cells into the cold methanol.[12]

-

Collection: Carefully transfer the methanol-cell slurry from each well into a pre-chilled microcentrifuge tube.

-

Storage: Store the extracts at -80°C until ready for mass spectrometry analysis.[12]

Overall Experimental Workflow

The diagram below summarizes the entire experimental protocol from cell culture to analysis.

Caption: End-to-end workflow for metabolic flux analysis.

Analytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing labeled metabolites due to its high sensitivity and selectivity.

-

Chromatography: Hydrophilic Interaction Chromatography (HILIC) is often effective for separating polar metabolites like lactate and TCA cycle intermediates.[11]

-

Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to resolve the different mass isotopologues of each metabolite.

-

Data Acquisition: The instrument should be operated in negative ion mode, as many central carbon metabolites are organic acids that deprotonate readily. Data is collected using Selected Ion Monitoring (SIM) or by extracting chromatograms for the expected mass-to-charge ratios (m/z) of both unlabeled (M+0) and labeled (M+n) forms of the target metabolites.

Expected Mass Shifts

The table below summarizes the theoretical m/z values for the deprotonated [M-H]- ions of key metabolites in their unlabeled and d3-lactate-derived labeled forms.

| Metabolite | Chemical Formula | Unlabeled m/z (M+0) | Labeled Form | Labeled m/z |

| Lactate | C₃H₆O₃ | 89.0239 | Lactate-d3 | 92.0428 |

| Pyruvate | C₃H₄O₃ | 87.0082 | Pyruvate-d3 | 90.0271 |

| Citrate | C₆H₈O₇ | 191.0192 | Citrate-d2 | 193.0317 |

| Malate | C₄H₆O₅ | 133.0137 | Malate-d1 | 134.0199 |

| Alanine | C₃H₇NO₂ | 88.0399 | Alanine-d3 | 91.0588 |

Data Analysis and Interpretation

The primary output from the LC-MS analysis is the peak area for each mass isotopologue of a given metabolite at each time point.

-

Fractional Enrichment: The first step is to calculate the fractional enrichment (FE) for each labeled metabolite. This represents the percentage of that metabolite pool that has been synthesized from the tracer.

Formula:FE = (Sum of Labeled Isotopologue Areas) / (Sum of All Isotopologue Areas)

-

Isotopologue Distribution: Analyze the full isotopologue distribution (e.g., M+0, M+1, M+2, etc.) to understand the specific pathways involved. For example, the appearance of M+2 citrate from d3-lactate indicates the condensation of d2-Acetyl-CoA with an unlabeled molecule of oxaloacetate.

-

Flux Calculation: True flux rates are calculated using computational models (e.g., INCA, Metran) that integrate the labeling data with a stoichiometric model of the metabolic network.[1] However, valuable biological insights can be gained simply by comparing the rate and extent of label incorporation between different experimental conditions.[11]

Interpreting the Results:

-

High fractional enrichment in pyruvate and TCA intermediates indicates that lactate is a significant fuel source for the cell.

-

The rate of label incorporation into downstream metabolites reflects the activity of the intervening pathways.

-

Comparing labeling patterns between a control and a drug-treated group can reveal the specific metabolic nodes affected by the compound. For instance, an inhibitor of the mitochondrial pyruvate carrier (MPC) would be expected to dramatically reduce the labeling of citrate from lactate-d3.

References

-

A stable isotope technique for investigating lactate metabolism in humans. PubMed, [Link]

-

Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. eScholarship.org, [Link]

-

Metabolic flux analysis. Wikipedia, [Link]

-

D-Lactic Acid as a Metabolite: Toxicology, Diagnosis, and Detection. PMC - NIH, [Link]

-

Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. ResearchGate, [Link]

-

Metabolomics and isotope tracing. PMC - PubMed Central, [Link]

-

Metabolic flux balance analysis during lactate and glucose concomitant consumption in HEK293 cell cultures. PubMed, [Link]

-

Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. MDPI, [Link]

-

Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry. PubMed, [Link]

-

Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. MDPI, [Link]

-

(PDF) Sensitive determination of D-lactic acid and L-lactic acid in urine by high-performance liquid chromatography-tandem mass spectrometry. ResearchGate, [Link]

-

Use of deuterium-labeled trimethylsilyl derivatives in mass spectrometry. ACS Publications, [Link]

-

Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. MDPI, [Link]

-

Metabolomic Analysis Identifies Lactate as an Important Pathogenic Factor in Diabetes-associated Cognitive Decline Rats. PubMed, [Link]

-

Complex Cells Metabolism Measurement by Stable Isotope Tracing | Protocol Preview. JoVE, [Link]

-

SPOTLIGHT on Deuteromics™. Metabolic Solutions, [Link]

-

Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment. MDPI, [Link]

Sources

- 1. Metabolic flux analysis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. escholarship.org [escholarship.org]

- 8. metsol.com [metsol.com]

- 9. Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. D-Lactic Acid as a Metabolite: Toxicology, Diagnosis, and Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

Application Notes & Protocols: The Strategic Use of L-Lactic Acid-d3 Sodium Salt in Drug Metabolism Research

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The study of drug metabolism and pharmacokinetics (DMPK) is fundamental to modern drug development. Understanding how a therapeutic compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for assessing its efficacy and safety. Stable isotope-labeled compounds have become indispensable tools in this field, offering a safe and precise way to trace metabolic pathways and quantify analytes in complex biological matrices.[1][2][3] L-Lactic Acid-d3 Sodium Salt, a deuterated analog of the endogenous metabolite L-lactic acid, has emerged as a key reagent in this domain. This document provides a detailed overview of its applications, explains the scientific rationale behind its use, and presents robust protocols for its implementation in drug metabolism research.

Introduction: The Central Role of Lactate and Stable Isotopes in Metabolism

L-lactic acid, far from being a simple waste product of glycolysis, is now recognized as a critical metabolic fuel and signaling molecule, particularly in highly proliferative cells such as those found in tumors (the Warburg effect).[4][5][6] It plays a pivotal role in cellular energetics, redox balance, and communication within the tumor microenvironment, making it a key area of interest in oncology and metabolic disease research.[4][6][7] Studying the dynamics of lactate flux is therefore crucial for understanding disease pathophysiology and the metabolic effects of new drug candidates.

Stable isotope labeling involves replacing one or more atoms in a molecule with their non-radioactive, heavier isotopes (e.g., replacing ¹H with ²H or Deuterium).[1] These labeled compounds are chemically identical to their native counterparts but are distinguishable by mass spectrometry (MS), making them ideal tracers for metabolic studies and superior internal standards for quantitative bioanalysis.[1][8][9] L-Lactic Acid-d3 Sodium Salt offers a mass shift of +3 Da compared to the unlabeled form, providing a clear and distinct signal in MS-based assays.[10]

| Compound Property | Value |

| Chemical Name | L-Lactic Acid-d3 Sodium Salt |

| Synonyms | Sodium (S)-2-hydroxypropanoate-3,3,3-d3 |

| CAS Number | 285979-84-2[10][11] |

| Molecular Formula | CD₃CH(OH)CO₂Na[10] |

| Molecular Weight | 115.08 g/mol [10][11] |

| Isotopic Purity | Typically ≥98 atom % D[10] |

| Appearance | White Solid[11] |

| Solubility | Highly soluble in water |

Core Applications in Drug Metabolism Research

The unique properties of L-Lactic Acid-d3 Sodium Salt make it a versatile tool for two primary applications in drug metabolism: as a high-fidelity internal standard for bioanalysis and as a tracer for metabolic flux analysis.

Gold Standard Internal Standard for LC-MS/MS Bioanalysis

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological samples due to its sensitivity and specificity.[12] However, the accuracy of LC-MS/MS quantification can be compromised by variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument performance.[13]

An ideal internal standard (IS) is a compound added at a known concentration to all samples, calibrators, and quality controls to correct for these variations.[14] A stable isotope-labeled (SIL) IS, such as L-Lactic Acid-d3 Sodium Salt, is considered the "gold standard" for this purpose.

Causality Behind its Efficacy:

-

Co-elution: It is chromatographically identical to the analyte (endogenous L-Lactic Acid), meaning it elutes at the same retention time.

-

Identical Extraction Recovery: Its chemical properties are virtually identical, ensuring it behaves the same way during sample extraction and cleanup.

-

Correction for Matrix Effects: It experiences the same degree of ion suppression or enhancement in the mass spectrometer source as the analyte.

By measuring the ratio of the analyte's MS signal to the IS's MS signal, a highly accurate and precise quantification can be achieved, independent of variations that affect both compounds equally.

Caption: Workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.

Tracer for Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to determine the rates of metabolic reactions within a biological system.[15] By introducing a labeled substrate and tracking the incorporation of the label into downstream metabolites, researchers can map active metabolic pathways and quantify their contributions to cellular metabolism.[16][17]

L-Lactic Acid-d3 Sodium Salt can be used as a tracer to investigate lactate metabolism. This is particularly relevant in cancer research, where some cancer cells utilize lactate as a primary fuel source.[4][18]

Experimental Rationale:

-

Introduction of Tracer: Cells are cultured in a medium where native lactate is replaced with L-Lactic Acid-d3 Sodium Salt.

-

Metabolic Conversion: Intracellularly, L-Lactate-d3 can be converted by lactate dehydrogenase (LDH) into Pyruvate-d3.

-

Pathway Tracing: The labeled pyruvate can then enter the Tricarboxylic Acid (TCA) cycle. By analyzing the mass isotopologue distribution of TCA cycle intermediates (e.g., citrate, malate) via LC-MS, the contribution of exogenous lactate to mitochondrial respiration can be quantified.

This approach allows researchers to directly assess how a drug candidate might alter a cell's reliance on lactate as a fuel source, providing critical insights into its mechanism of action.

Caption: Tracing lactate metabolism using L-Lactic Acid-d3 as a metabolic probe.

Detailed Experimental Protocols

The following protocols are designed to be robust and self-validating, incorporating quality control measures essential for generating reliable and reproducible data.

Protocol 1: Quantification of L-Lactic Acid in Human Plasma by LC-MS/MS

This protocol describes a method for the accurate quantification of L-lactic acid in human plasma using L-Lactic Acid-d3 Sodium Salt as an internal standard.

1. Materials and Reagents:

-

L-Lactic Acid (Analyte) and L-Lactic Acid-d3 Sodium Salt (Internal Standard, IS)

-

Human Plasma (K₂EDTA)

-

Acetonitrile (ACN), LC-MS Grade

-

Formic Acid (FA), LC-MS Grade

-

Ultrapure Water

-

96-well protein precipitation plates and collection plates

2. Preparation of Stock and Working Solutions:

-

Analyte Stock (1 mg/mL): Accurately weigh and dissolve L-Lactic Acid in 50:50 ACN:Water.

-

IS Stock (1 mg/mL): Accurately weigh and dissolve L-Lactic Acid-d3 Sodium Salt in 50:50 ACN:Water.

-

IS Working Solution (500 ng/mL): Dilute the IS Stock solution in ACN. This solution will be used for protein precipitation.

-

Calibration Standards & Quality Controls (QCs): Prepare calibration standards (e.g., 0.1 to 50 µg/mL) and at least three levels of QCs (low, mid, high) by spiking the analyte stock into blank human plasma.

3. Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of standards, QCs, and unknown plasma samples into a 96-well plate.

-

Add 200 µL of the IS Working Solution (500 ng/mL in ACN) to every well. The addition of a 4-fold excess of cold ACN serves to precipitate plasma proteins while simultaneously delivering the IS.

-

Seal the plate and vortex for 2 minutes at high speed.

-

Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean 96-well collection plate for LC-MS/MS analysis.

4. LC-MS/MS Parameters:

| Parameter | Condition |

| LC Column | HILIC Column (e.g., SeQuant ZIC-pHILIC) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% FA |

| Mobile Phase B | Acetonitrile + 0.1% FA |

| Gradient | Start at 95% B, decrease to 40% B over 3 min, hold 1 min, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ion Source | Electrospray Ionization (ESI), Negative Mode |

| MRM Transitions | L-Lactic Acid: 89.0 -> 43.0; L-Lactic Acid-d3: 92.0 -> 46.0 |

5. Data Analysis and Acceptance Criteria:

-

Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.

-

Apply a linear regression model with 1/x² weighting.

-

The calibration curve must have a correlation coefficient (r²) ≥ 0.99.

-

The concentrations of the back-calculated calibrators and the measured QCs should be within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ).[19]

Protocol 2: In Vitro Lactate Flux Analysis in Cancer Cell Lines

This protocol outlines a method to trace the contribution of exogenous lactate to the TCA cycle in cultured cancer cells.

1. Materials and Reagents:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Cell culture medium (e.g., DMEM without glucose and lactate)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Glucose, L-Glutamine

-

L-Lactic Acid-d3 Sodium Salt

-

Cold 80:20 Methanol:Water extraction solvent

-

Phosphate-Buffered Saline (PBS)

2. Cell Seeding and Culture:

-

Seed cells in 6-well plates at a density that will result in ~80% confluency on the day of the experiment.

-

Allow cells to attach and grow overnight in standard culture medium.

3. Isotope Labeling Experiment:

-

Prepare the labeling medium: DMEM supplemented with dFBS, desired concentration of glucose (e.g., 10 mM), L-Glutamine (e.g., 2 mM), and L-Lactic Acid-d3 Sodium Salt (e.g., 5 mM).

-

On the day of the experiment, aspirate the standard medium from the cells.

-

Gently wash the cells twice with pre-warmed PBS to remove residual unlabeled metabolites.

-

Add 2 mL of the pre-warmed labeling medium to each well.

-

Incubate the cells for a defined period (e.g., a time course of 0, 1, 4, and 8 hours) at 37°C and 5% CO₂. The time course is crucial to observe the kinetics of label incorporation.

4. Metabolite Extraction:

-

At each time point, place the 6-well plate on ice and aspirate the labeling medium.

-

Immediately wash the cells with 2 mL of ice-cold PBS to halt metabolic activity. Aspirate the PBS completely.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Use a cell scraper to detach the cells into the methanol solution.

-

Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

Vortex vigorously for 1 minute and centrifuge at 16,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant, which contains the polar metabolites, to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

5. LC-MS Analysis and Data Interpretation:

-

Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50 µL of 50:50 ACN:Water).

-

Analyze the samples using an LC-MS/MS or high-resolution MS system capable of resolving mass isotopologues.

-

Monitor for the unlabeled (M+0) and labeled versions of TCA cycle intermediates (e.g., Citrate-d3, Malate-d3).

-

Data Interpretation: Calculate the fractional enrichment by dividing the peak area of the labeled isotopologue by the sum of all isotopologue peak areas for that metabolite. An increase in fractional enrichment over time indicates active flux from exogenous lactate into the TCA cycle.

Conclusion

L-Lactic Acid-d3 Sodium Salt is a powerful and versatile tool for modern drug metabolism research. Its utility as a gold-standard internal standard ensures the accuracy and reliability of bioanalytical data, a cornerstone of regulatory submissions. Furthermore, its application as a metabolic tracer provides deep mechanistic insights into the metabolic rewiring that occurs in diseases like cancer and how novel therapeutics can modulate these pathways. The protocols outlined herein provide a robust framework for researchers to leverage this key reagent, accelerating the discovery and development of new medicines.

References

-

SciTechnol. Using Stable Isotopes to Evaluate Drug Metabolism Pathways. [Online] Available at: [Link]

-

Kucerova, P., et al. (2020). D-Lactic Acid as a Metabolite: Toxicology, Diagnosis, and Detection. PMC - NIH. [Online] Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Sodium Lactate?. [Online] Available at: [Link]

-

San-Millán, I., & Brooks, G. A. (2018). Targeting lactate metabolism for cancer therapeutics. PMC - NIH. [Online] Available at: [Link]

-

Pharmaffiliates. CAS No : 285979-84-2| Chemical Name : L-Lactic Acid-d3 Sodium Salt. [Online] Available at: [Link]

-

Evans, C. (2017). Isotope Labeling in Metabolomics and Fluxomics. YouTube. [Online] Available at: [Link]

-

Wikipedia. Sodium lactate. [Online] Available at: [Link]

-

de Graaf, R. A., et al. (2021). Deuterium Metabolic Imaging – Back to the Future. PMC - NIH. [Online] Available at: [Link]

-

van der Merwe, S., et al. (2012). Applications of stable isotopes in clinical pharmacology. PMC - PubMed Central. [Online] Available at: [Link]

-

Horning, M. G., et al. (1990). A stable isotope technique for investigating lactate metabolism in humans. PubMed - NIH. [Online] Available at: [Link]

-

ResearchGate. (2016). Which lactate solution is best to add to my cell culture medium?. [Online] Available at: [Link]

-

PubChem - NIH. l-Lactic acid-d3. [Online] Available at: [Link]

-

Brown, T. P., et al. (2022). Understanding the Contribution of Lactate Metabolism in Cancer Progress: A Perspective from Isomers. PMC - PubMed Central. [Online] Available at: [Link]

-

ResearchGate. (2016). Spectrophotometric determination of lactic acid. [Online] Available at: [Link]

-

Open Exploration Publishing. Lactate metabolic pathway regulates tumor cell metastasis and its use as a new therapeutic target. [Online] Available at: [Link]

-

Weerakoon, D., et al. (2020). Identification and Quantitative Determination of Lactate Using Optical Spectroscopy—Towards a Noninvasive Tool for Early Recognition of Sepsis. PMC - NIH. [Online] Available at: [Link]

-

ResearchGate. (2022). Metabolic flux analysis with isotope tracing using deuterium-labelled substrates.... [Online] Available at: [Link]

-

AAPS. (2013). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC - NIH. [Online] Available at: [Link]

-

ResearchGate. (2014). The use of stable isotopes in drug metabolism studies. [Online] Available at: [Link]

-

Megazyme. D-LACTIC ACID (D-LACTATE). [Online] Available at: [Link]

-

Semantic Scholar. Applications of stable isotopes in clinical pharmacology. [Online] Available at: [Link]

-

IMR Press. (2019). Lactate as a signaling molecule: Journey from dead end product of glycolysis to tumor survival. [Online] Available at: [Link]

-

PNAS. (2022). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. [Online] Available at: [Link]

-

Tip Biosystems. DETERMINATION OF LACTATE CONCENTRATION USING PHOTOPETTE® CELL. [Online] Available at: [Link]

-

ResearchGate. (2012). Sensitive determination of D-lactic acid and L-lactic acid in urine by high-performance liquid chromatography-tandem mass spectrometry. [Online] Available at: [Link]

-

PMC. (2024). Lactate Metabolism: The String-Puller for the Development of Pancreatic Cancer. [Online] Available at: [Link]

-

protocols.io. (2023). Colorimetric determination of L-lactate in supernatant of cells using LDH activity. [Online] Available at: [Link]

-

MDPI. (2019). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. [Online] Available at: [Link]

- Google Patents. US9702848B2 - Measurement of lactic acid in biological fluids.

-

Metabolic Solutions. (2023). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Online] Available at: [Link]

-

DailyMed. SODIUM LACTATE. [Online] Available at: [Link]

-

ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [Online] Available at: [Link]

-

PubMed. (1998). Pharmacokinetic and metabolism studies using uniformly stable isotope labeled proteins with HPLC/CRIMS detection. [Online] Available at: [Link]

-

Semantic Scholar. (2007). Lactic acid can be easily and precisely determined by reversed-phase high performance liquid chromatography with pre-column derivatization. [Online] Available at: [Link]

-

CMIC. (2011). White PaPer - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioana lysis. [Online] Available at: [Link]

-

Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Online] Available at: [Link]

Sources

- 1. scitechnol.com [scitechnol.com]

- 2. researchgate.net [researchgate.net]

- 3. metsol.com [metsol.com]

- 4. Targeting lactate metabolism for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the Contribution of Lactate Metabolism in Cancer Progress: A Perspective from Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lactate Metabolism: The String-Puller for the Development of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. imrpress.com [imrpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. youtube.com [youtube.com]

- 10. L-乳酸钠-3,3,3-d3 溶液 45-55 % (w/w) in H2O, ≥98 atom % D, ≥98% (CP), ≥98% (Chiral Purity, HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. US9702848B2 - Measurement of lactic acid in biological fluids - Google Patents [patents.google.com]

- 13. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

- 14. bioanalysis-zone.com [bioanalysis-zone.com]

- 15. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 16. isotope.com [isotope.com]

- 17. pnas.org [pnas.org]

- 18. mdpi.com [mdpi.com]

- 19. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

In vivo studies using L-Lactic Acid-d3 Sodium Salt

Application Note: In Vivo Metabolic Tracing & Imaging with L-Lactic Acid-d3 Sodium Salt

Abstract

This guide details the application of L-Lactic Acid-d3 (methyl-d3) Sodium Salt as a dual-modality metabolic tracer for in vivo research. Unlike carbon-13 tracers, which are limited to mass spectrometry (MS) and hyperpolarized MRI, deuterated lactate enables both high-resolution LC-MS/MS flux analysis and non-invasive Deuterium Metabolic Imaging (DMI) . This protocol covers solution preparation, administration strategies (bolus vs. infusion), and downstream workflows for quantifying the Warburg effect, gluconeogenesis, and mitochondrial oxidation in rodent models.

Introduction: The Strategic Value of L-Lactic Acid-d3

Lactate is no longer viewed merely as a waste product of glycolysis but as a primary circulating fuel and signaling molecule (the "Lactate Shuttle" hypothesis). Using the stable isotope L-Lactic Acid-3,3,3-d3 , researchers can trace the fate of the methyl group carbon backbone with distinct advantages:

-

Dual-Platform Compatibility: The deuterium label (

H) is detectable by both Mass Spectrometry (mass shift +3 Da) and Magnetic Resonance (distinct chemical shift at ~1.3 ppm). -

Warburg Effect Quantification: Direct injection of lactate-d3 bypasses glycolysis, allowing independent assessment of Lactate Dehydrogenase (LDH) activity and mitochondrial uptake (PDH flux) in tumors.

-

Cost-Efficiency: Deuterated tracers are generally more cost-effective than their

C counterparts for large-animal or high-dose DMI studies.

Material Preparation & Safety

Product: Sodium L-Lactate-3,3,3-d3 (Solid or 45-55% w/w solution) CAS: 285979-84-2 MW: 115.08 g/mol (Sodium salt)

Formulation for Injection (Self-Validating Step)

Crucial: Commercial stock solutions are often hypertonic and acidic. Direct injection causes hemolysis and local necrosis.

Protocol for 200 mg/mL Stock (Isotonic-adjusted):

-

Weighing: Weigh 1.0 g of Sodium L-Lactate-d3 (solid equivalent).

-

Dissolution: Dissolve in 4.0 mL of sterile, molecular-grade water.

-

pH Adjustment: Check pH. It is often slightly acidic. Adjust to pH 7.2–7.4 using trace amounts of 1N NaOH or HCl. Failure to adjust pH alters blood buffering and metabolic rates.

-

Osmolarity Check: The target concentration for bolus is ~18 mmol/kg (approx 2 g/kg). Ensure the solution is close to physiological osmolarity or inject slowly to prevent osmotic shock.

-

Sterilization: Pass through a 0.22 µm PES syringe filter.

Experimental Workflow: Mass Spectrometry (LC-MS)

This workflow quantifies the fractional enrichment (FE) of lactate-d3 and its downstream metabolites (Pyruvate-d3, Alanine-d3, TCA intermediates).

Administration Strategy

-

Bolus Injection (Turnover Studies):

-

Dose: 2 g/kg body weight (IP or IV).

-

Timepoints: 0, 5, 15, 30, 60 min post-injection.

-

Goal: Calculate clearance rates and rapid interconversion.

-

-

Continuous Infusion (Steady State Flux):

-

Dose: Priming bolus (20 µmol/g) followed by infusion (0.4 µmol/g/min) via jugular catheter.

-

Duration: 2–4 hours to reach isotopic steady state.

-

Goal: Measure TCA cycle contribution.

-

Tissue Collection (The "Metabolic Snapshot")

Metabolism changes within seconds of ischemia.

-

Anesthesia: Isoflurane (maintain body temp at 37°C).

-

Snap Freezing:

-

Liquid Tissue: Collect blood via cardiac puncture into pre-chilled tubes with EDTA. Centrifuge immediately (4°C, 2000g) to separate plasma.

-

Solid Tissue: Wollenberger clamp (pre-cooled in liquid N2) is ideal. Alternatively, excise tissue and immediately (<5 sec) drop into liquid nitrogen.

-

Extraction Protocol

-

Homogenization: Add 500 µL of -80°C 80:20 Methanol:Water to 20 mg frozen tissue.

-

Lysis: Bead beat or sonicate (on ice) for 30 sec.

-

Precipitation: Incubate at -80°C for 1 hour to precipitate proteins.

-

Centrifugation: 14,000g for 10 min at 4°C.

-

Drying: Transfer supernatant to a fresh tube; dry under nitrogen gas.

-

Reconstitution: Resuspend in 100 µL LC-MS mobile phase (e.g., 95:5 Water:Acetonitrile).

Experimental Workflow: Deuterium Metabolic Imaging (DMI)

DMI allows 3D mapping of metabolism in real-time without sacrificing the animal.

Setup

-

Scanner: 7T or higher small animal MRI.

-

Coil: Specific

H (Deuterium) transmit/receive surface coil or volume coil. -

Frequency: ~45 MHz (at 7T).

Imaging Protocol

-

Baseline Scan: Acquire a natural abundance deuterium map (water signal at 4.8 ppm).

-

Infusion: Infuse L-Lactate-d3 (IV tail vein) over 2 minutes.

-

Dynamic Acquisition:

-

Sequence: 3D CSI (Chemical Shift Imaging) or EPSI (Echo Planar Spectroscopic Imaging).

-

Resolution: 2x2x2 mm voxels.

-

Temporal Resolution: 5–10 min per volume.

-

-

Signal Targeting:

-

Lactate-d3 (Methyl): ~1.3 ppm.

-

Water (HDO): ~4.8 ppm (Reference).

-

Glx-d (Glutamate/Glutamine): ~2.4 ppm (Marker of TCA cycle entry).

-

Pathway Visualization & Data Logic

The following diagram illustrates the metabolic fate of the methyl-d3 label. Note that while Carbon-13 traces the backbone, Deuterium traces the hydrogen pool. However, the methyl-d3 group (C3) is robust and largely tracks with the carbon skeleton into the TCA cycle until exchange occurs.

Caption: Metabolic fate of L-Lactic Acid-d3. The methyl-d3 label (blue) is retained through LDH and PDH steps, labeling the TCA cycle (green) for DMI detection.

Data Interpretation & Troubleshooting

Calculating Fractional Enrichment (FE)

For Mass Spectrometry, FE represents the proportion of the isotopomer relative to the total pool.

DMI Spectral Fitting

In DMI, the lactate signal at 1.3 ppm may overlap with lipid signals.

-

Solution: Use spectral suppression techniques or fit the lipid baseline from the pre-injection scan.

-

Ratio Analysis: The Lactate/Glutamate ratio is a proxy for the Warburg effect (Glycolysis vs. Oxidative Phosphorylation). A high ratio indicates metabolic reprogramming typical of aggressive tumors.

Common Pitfalls

| Issue | Cause | Solution |

| Hemolysis | Hypotonic injection solution | Ensure stock is isotonic (add NaCl if needed) and pH 7.4. |

| Low Enrichment | Rapid clearance or insufficient dose | Switch from bolus to continuous infusion (CIV). |

| Label Loss | Exchange with water protons | Deuterium on the C3 position is relatively stable, but exchange occurs over multiple TCA cycles. Model for ~5-10% loss per cycle. |

References

-

Deuterium Metabolic Imaging (DMI) Principles: De Feyter, H. M., et al. (2018). Deuterium metabolic imaging (DMI) for MRI-based 3D mapping of metabolism in vivo.[1][2] Science Advances. [Link]

-

Lactate Metabolism & Warburg Effect: Hui, S., et al. (2017). Glucose feeds the TCA cycle via circulating lactate. Nature.[3] [Link]

-

In Vivo Flux Analysis Protocols: Jang, C., et al. (2018). Metabolite Exchange between Mammalian Organs Quantified by Isotope Tracing. Cell Metabolism.[4][5] [Link]

-

Safety of Stable Isotopes: Wong, W. W., et al. (2020). Stable isotopes: their use and safety in human nutrition studies. European Journal of Clinical Nutrition. [Link]

Sources

- 1. What is Deuterium Metabolic Imaging (DMI)? | Deuterium Metabolic Imaging [medicine.yale.edu]

- 2. Deuterium metabolic imaging (DMI) for MRI-based 3D mapping of metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-lactate and D-lactate - clinical significance of the difference [acutecaretesting.org]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

Advanced Clinical Research Applications of L-Lactic Acid-d3 Sodium Salt

From High-Precision Quantitation to Deuterium Metabolic Imaging (DMI)

Executive Summary & Scientific Context

L-Lactic Acid-d3 (Sodium Salt) is not merely a reagent; it is a high-fidelity molecular probe essential for unravelling the complexities of metabolic dysregulation. In clinical research, lactate is no longer viewed solely as a waste product of anaerobic glycolysis but as a critical fuel source, a signaling molecule, and a gluconeogenic precursor (Cori Cycle).

The deuterated isotopologue (L-Lactic Acid-3,3,3-d3) carries three deuterium atoms on the methyl group. This specific labeling provides two distinct advantages:

-

Mass Spectrometry (MS): It creates a +3 Da mass shift (

) that is chemically identical to endogenous lactate but spectrally distinct, making it the "Gold Standard" Internal Standard (IS) for absolute quantitation. -

Deuterium Metabolic Imaging (DMI): The methyl deuterons have a long

relaxation time and limited quadrupolar interaction, rendering them highly visible in non-invasive magnetic resonance spectroscopy (MRS) and imaging (MRI) without the ionizing radiation of PET.

This guide details three validated workflows: LC-MS/MS quantitation, Whole-Body Tracer Kinetics, and Emerging DMI protocols.

Application A: LC-MS/MS Absolute Quantitation (Internal Standard)

Context: Precise measurement of plasma lactate is critical in sepsis, diabetes (metabolic acidosis), and oncology. Enzymatic assays often lack the specificity to distinguish enantiomers (D- vs L-lactate) or suffer from interference. LC-MS/MS with L-Lactic Acid-d3 as an Internal Standard (IS) offers superior specificity.

Experimental Principle

The "Isotope Dilution" method is employed. A known concentration of L-Lactic Acid-d3 is spiked into the biological matrix. Since the isotopologue co-elutes and ionizes with the same efficiency as endogenous lactate, it normalizes for matrix effects, extraction efficiency, and ionization suppression.

Workflow Diagram (Sample Preparation)

Figure 1: Optimized Sample Preparation Workflow for LC-MS/MS Quantitation of Lactate.

Detailed Protocol

Reagents:

-

Analyte: L-Lactic Acid (Endogenous).[1]

-

Internal Standard: L-Lactic Acid-d3 Sodium Salt (CAS: 285979-84-2).[2][3]

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).

Step-by-Step:

-

Stock Preparation: Dissolve L-Lactic Acid-d3 Sodium Salt in water to 1 mg/mL. Dilute to a working IS solution of 10 µg/mL in 50% MeOH.

-

Spiking: Aliquot 50 µL of plasma/urine into a microcentrifuge tube. Add 10 µL of Working IS Solution.

-

Precipitation: Add 450 µL of cold extraction solvent (MeOH:ACN 1:1 v/v). Note: Acidification with 0.1% Formic Acid improves recovery.

-

Separation: Vortex vigorously for 30s. Incubate at 4°C for 10 min to ensure complete protein precipitation.

-

Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.

-

Injection: Transfer 100 µL of supernatant to an autosampler vial. Inject 2-5 µL.

Mass Spectrometry Parameters (MRM Transitions)

Operate in Negative Electrospray Ionization (ESI-) mode. Lactate forms a stable [M-H]⁻ ion.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| L-Lactic Acid (Endogenous) | 89.0 | 43.1 | 12 | 50 |

| L-Lactic Acid-d3 (IS) | 92.0 | 45.1 | 12 | 50 |

Note: The transition 89.0 -> 43.1 corresponds to the loss of formic acid (

Application B: Deuterium Metabolic Imaging (DMI)

Context: DMI is a novel, non-invasive imaging modality that bridges the gap between MRI (anatomy) and PET (metabolism).[4][5] Unlike

Mechanistic Insight

While deuterated glucose is often used to generate lactate in tumors (Warburg effect), direct infusion of L-Lactic Acid-d3 allows researchers to map:

-

Lactate Clearance: Rate of uptake by oxidative tissues (heart, brain).

-

Gluconeogenesis: Conversion of Lactate-d3 back to Glucose-d3 (hepatic flux).

Metabolic Pathway Tracing (DMI)

Figure 2: Metabolic Fate of L-Lactate-d3 in DMI Studies. The deuterium label is transferred to Glutamate (via TCA cycle) or Water (via oxidation).

Clinical Research Protocol (DMI)

-

Dose: 0.75 g/kg body weight of L-Lactic Acid-d3 (Sodium Salt) dissolved in sterile water.

-

Administration: Oral or Intravenous infusion over 2-5 minutes.

-

Imaging Sequence: 3D MRSI (Magnetic Resonance Spectroscopic Imaging) at 7T or 3T.

-

Target Signals:

-

Lactate-d3 Methyl: ~1.3 ppm.

-

Water (HDO): ~4.7 ppm (Indicates oxidation rate).

-

Glx-d (Glutamate/Glutamine): ~2.4 ppm (Indicates TCA cycle flux).

-

Application C: Whole-Body Tracer Kinetics (Flux Analysis)

Context: To determine if elevated lactate is due to overproduction (sepsis/cancer) or impaired clearance (liver failure), static concentration measurements are insufficient. Stable isotope infusion is required.[5][6][7]

The "Primed-Constant Infusion" Protocol

This method establishes a metabolic steady state to calculate the Rate of Appearance (

Protocol:

-

Catheterization: Insert catheters in the antecubital vein (infusion) and a heated hand vein (arterialized venous sampling).

-

Background Sample: Collect baseline blood (

min) to measure natural abundance. -

Priming Dose: Administer a bolus of L-Lactic Acid-d3 (e.g., 1.5 mg/kg) to rapidly achieve target enrichment.

-

Constant Infusion: Immediately start continuous infusion (e.g., 0.1 mg/kg/min) for 90-120 minutes.

-

Sampling: Collect blood samples every 10 minutes during steady state (e.g., t=90, 100, 110, 120 min).

-

Calculation:

Where

Technical Specifications & Quality Assurance

| Parameter | Specification | Criticality |

| Chemical Purity | Essential to prevent toxic impurities in in vivo studies. | |

| Isotopic Enrichment | High enrichment minimizes the correction factors needed for natural abundance. | |

| Chiral Purity | Critical. D-Lactate is metabolically distinct and can cause neurotoxicity (D-lactic acidosis).[8] | |

| Form | Sodium Salt | Preferred over free acid for solubility and physiological pH compatibility. |

Storage: Store at -20°C. Hygroscopic; allow to equilibrate to room temperature before weighing to ensure accurate mass.

References

-

Deuterium Metabolic Imaging (DMI)

-

Lactate Kinetics & Stable Isotopes

-

A stable isotope tracer method has been developed for studying lactate metabolism in humans.[6] NIH/PubMed.

-

-

LC-MS/MS Method Validation

-

Determination of L- and D-Lactic Acid Enantiomers by HPLC/MS/MS. Sigma-Aldrich Application Note.[8]

-

-

Clinical Relevance of Lactate

-

L(+) and D(−) Lactate Are Increased in Plasma and Urine Samples of Type 2 Diabetes.[10] NIH/PubMed.

-

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. L-Lactic Acid-d3 Sodium Salt | LGC Standards [lgcstandards.com]

- 4. researchgate.net [researchgate.net]

- 5. What is Deuterium Metabolic Imaging (DMI)? | Deuterium Metabolic Imaging [medicine.yale.edu]

- 6. A stable isotope technique for investigating lactate metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Stable Isotopes for Tracing Cardiac Metabolism in Diseases [frontiersin.org]

- 8. labcluster.com [labcluster.com]

- 9. Deuterium metabolic imaging (DMI) for MRI-based 3D mapping of metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. L(+) and D(−) Lactate Are Increased in Plasma and Urine Samples of Type 2 Diabetes as Measured by a Simultaneous Quantification of L(+) and D(−) Lactate by Reversed-Phase Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Accurate Quantification of Endogenous Lactate Using L-Lactic Acid-d3 Sodium Salt by Stable Isotope Dilution Mass Spectrometry

Introduction: The Critical Role of Lactate and the Need for Precise Measurement

L-Lactate, far from being a mere metabolic waste product, is now recognized as a pivotal signaling molecule and a key energetic substrate in cellular metabolism. Its concentration in biological fluids such as plasma, cerebrospinal fluid (CSF), and cell culture media provides a critical window into the state of oxidative metabolism.[1] Accurate lactate measurement is indispensable for diagnosing metabolic disorders like lactic acidosis, understanding the Warburg effect in cancer, and monitoring cellular bioenergetics in drug development.[1]

However, quantifying endogenous lactate presents significant analytical challenges. Its small, polar nature and ubiquitous presence make it susceptible to matrix effects and contamination, which can compromise the accuracy of traditional analytical methods.[2] To overcome these hurdles, stable isotope dilution mass spectrometry (SID-MS) has emerged as the gold standard for bioanalysis.[3] This technique involves spiking a sample with a known quantity of a stable isotope-labeled version of the analyte—in this case, L-Lactic Acid-d3. This "heavy" internal standard is chemically identical to the endogenous "light" lactate and thus co-behaves through sample extraction, separation, and ionization, effectively correcting for any sample loss or analytical variability.[4] The result is a highly accurate, precise, and robust quantification.

This application note provides a comprehensive, field-proven protocol for the quantification of endogenous L-Lactate in biological matrices using L-Lactic Acid-d3 Sodium Salt as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method: Stable Isotope Dilution

The core of this protocol lies in the principle of stable isotope dilution. A known amount of L-Lactic Acid-d3 (the internal standard) is added to an unknown amount of endogenous L-Lactic Acid in the sample. After sample processing, the mixture is analyzed by LC-MS/MS. The mass spectrometer is set to specifically detect the mass-to-charge ratio (m/z) of both the endogenous lactate and the deuterated internal standard. Because the two molecules have nearly identical physicochemical properties, any loss during sample preparation or fluctuation in instrument response will affect both compounds equally. Therefore, the ratio of their peak areas remains constant. By comparing this ratio to a standard curve generated from known concentrations of lactate, the exact amount of endogenous lactate in the original sample can be determined with high accuracy.[3][4]

Caption: Step-by-step sample preparation workflow.

LC-MS/MS Analysis

The following are typical starting parameters. Method optimization is highly recommended for your specific instrument and matrix.

| Parameter | Recommended Setting | Rationale & Expertise |

| LC Column | HILIC (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) [2][5] | Hydrophilic Interaction Chromatography (HILIC) provides excellent retention for small, polar molecules like lactate, which are poorly retained on traditional C18 reversed-phase columns. |

| Mobile Phase A | 20 mM Ammonium Acetate in 95:5 Acetonitrile:Water, pH 9.0 [5] | The high organic content is necessary for HILIC retention. Ammonium acetate provides a volatile buffer compatible with MS, and a slightly basic pH ensures lactate is in its anionic form for negative ion mode. |

| Mobile Phase B | 20 mM Ammonium Acetate in 50:50 Acetonitrile:Water, pH 9.0 [5] | Used to create the elution gradient. |

| Flow Rate | 0.4 - 0.6 mL/min [5] | A standard flow rate for analytical UPLC/HPLC systems. |

| Injection Volume | 5 µL | A typical injection volume to avoid overloading the column while ensuring sufficient sensitivity. |

| MS Ionization Mode | Electrospray Ionization (ESI), Negative Mode [5][6] | Lactate readily deprotonates to form a negative ion [M-H]-, making negative mode ESI highly sensitive for its detection. |

| MRM Transitions | L-Lactate: 89.1 > 43.1<[5][6]br>L-Lactate-d3: 92.1 > 46.1 (or 93.1 > 46.3) | Multiple Reaction Monitoring (MRM) provides high specificity and sensitivity by monitoring a specific precursor-to-product ion fragmentation. The selected transitions are characteristic of lactate. |

| Ion Source Temp. | 500 °C [5] | Higher temperatures aid in desolvation, improving ionization efficiency. |

| Ion Spray Voltage | -4.5 kV [5] | A standard voltage for negative mode ESI. |

Data Analysis and Interpretation

-

Peak Integration: Integrate the chromatographic peak areas for both the endogenous L-Lactate (m/z 89.1 > 43.1) and the L-Lactic Acid-d3 IS (m/z 92.1 > 46.1) for each sample, standard, and blank.

-

Calculate Ratios: For each injection, calculate the Peak Area Ratio (PAR) = (Peak Area of Endogenous Lactate) / (Peak Area of Internal Standard).

-

Generate Standard Curve: Plot the PAR for the calibration standards against their known concentrations. Perform a linear regression analysis. The curve should be linear with a correlation coefficient (r²) > 0.99. [7]4. Quantify Unknowns: Use the linear regression equation from the standard curve (y = mx + c, where y is the PAR) to calculate the concentration of L-Lactate in the unknown samples.

Example Data Table:

| Sample ID | Lactate Area | IS Area | Peak Area Ratio (PAR) | Calculated Conc. (µM) |

| Blank | 150 | 1,500,000 | 0.0001 | < LLOQ |

| Standard 1 (1 µM) | 15,000 | 1,495,000 | 0.0100 | 1.0 |

| Standard 2 (10 µM) | 155,000 | 1,510,000 | 0.1026 | 10.0 |

| Standard 3 (100 µM) | 1,600,000 | 1,505,000 | 1.0631 | 100.0 |

| Unknown Sample 1 | 250,000 | 1,480,000 | 0.1689 | 16.2 |

| Unknown Sample 2 | 475,000 | 1,520,000 | 0.3125 | 30.1 |

Trustworthiness: A Self-Validating System

The robustness of this protocol is ensured by several key factors:

-

Internal Standard Correction: The use of a stable isotope-labeled internal standard is the cornerstone of this method's accuracy, correcting for variations in sample handling, injection volume, and instrument response. [3]* Chromatographic Separation: LC separation minimizes ion suppression from other matrix components, which can interfere with quantification. [8]* Mass Spectrometric Specificity: Tandem MS (MRM mode) provides an extremely high degree of specificity, ensuring that the signal being measured is unequivocally from lactate and not from an isobaric interference. [5]* Linearity and Range: The method demonstrates excellent linearity over a wide concentration range, suitable for various biological matrices and physiological states. [2]

References

-

Graybill, P. M., et al. (2014). Quantitation of Lactate in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry. PubMed. Available at: [Link]

-

Zhang, V. W., et al. (2017). Development of an accurate and sensitive method for lactate analysis in exhaled breath condensate by LC MS/MS. PubMed. Available at: [Link]

-

Sobhy, H. M., et al. (2018). USING LACTIC ACID AS AN ANTIMICROBIAL AGAINST PSEUDOMONAS AEROGINOSA AND VALIDATION OF ITS TEST METHOD BY LC-MS/MS. ResearchGate. Available at: [Link]

-

Lu, H., et al. (2018). L(+) and D(−) Lactate Are Increased in Plasma and Urine Samples of Type 2 Diabetes as Measured by a Simultaneous Quantification of L(+) and D(−) Lactate by Reversed-Phase Liquid Chromatography Tandem Mass Spectrometry. NIH. Available at: [Link]

-

Chen, J., et al. (2017). Quantification of lactate from various metabolic pathways and quantification issues of lactate isotopologues and isotopmers. PMC - PubMed Central. Available at: [Link]

-

News-Medical. (2023). Improving sample preparation for LC-MS/MS analysis. News-Medical. Available at: [Link]

-

Creek, D. J., et al. (2011). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. ACS Publications. Available at: [Link]

-

Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.gov. Available at: [Link]

Sources

- 1. Quantitation of Lactate in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of an accurate and sensitive method for lactate analysis in exhaled breath condensate by LC MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. osti.gov [osti.gov]

- 5. Quantification of lactate from various metabolic pathways and quantification issues of lactate isotopologues and isotopmers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. L(+) and D(−) Lactate Are Increased in Plasma and Urine Samples of Type 2 Diabetes as Measured by a Simultaneous Quantification of L(+) and D(−) Lactate by Reversed-Phase Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

Revolutionizing Metabolic Imaging: A Guide to Hyperpolarized L-Lactic Acid-d3 Sodium Salt in MRI/MRS

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the principles and applications of hyperpolarized L-Lactic Acid-d3 Sodium Salt for real-time metabolic imaging with Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS). We will delve into the scientific rationale, detailed experimental protocols, and data interpretation, offering a complete workflow for researchers and clinicians seeking to leverage this transformative technology.

The Dawn of Hyperpolarized Metabolic Imaging

Conventional Magnetic Resonance Spectroscopy (MRS) allows for the non-invasive detection of various molecules in tissue, but its low sensitivity has historically limited its clinical utility for tracking dynamic metabolic processes.[1] The advent of dissolution Dynamic Nuclear Polarization (dDNP) has shattered this barrier by increasing the nuclear spin polarization of 13C-labeled substrates by several orders of magnitude, leading to a dramatic increase in the signal-to-noise ratio (SNR) for a short period.[1][2] This hyperpolarized state, although transient, provides a unique window to observe metabolic conversions in real-time within living systems.[3]

While hyperpolarized [1-13C]pyruvate has been the most widely studied agent, paving the way for clinical trials in oncology, hyperpolarized [1-13C]L-lactate is emerging as a powerful and, in many cases, more physiologically relevant probe.[4][5][6]

Why Hyperpolarized L-Lactic Acid-d3? The Scientific Imperative

The choice of L-lactic acid, and specifically its deuterated form, is underpinned by several key scientific advantages:

-

Physiological Relevance: Lactate is a central player in cellular metabolism, not merely a waste product of glycolysis.[7] Its concentration in blood is significantly higher than that of pyruvate, meaning a bolus injection of hyperpolarized lactate causes a smaller perturbation of the endogenous metabolic pools compared to a pyruvate injection.[4][8]

-

Probing the Reverse Reaction: Utilizing hyperpolarized lactate allows for the direct investigation of the lactate-to-pyruvate conversion, a critical metabolic flux mediated by the enzyme lactate dehydrogenase (LDH).[9] This provides complementary information to studies using hyperpolarized pyruvate, which primarily probe the pyruvate-to-lactate flux.[10]

-

The Deuteration Advantage: Prolonged Signal Lifetime: The hyperpolarized state is finite, decaying with a time constant known as the spin-lattice relaxation time (T1). A longer T1 allows for a wider temporal window to observe metabolic processes. Replacing the three protons on the methyl group of lactate with deuterium (d3) significantly prolongs the T1 of the 13C nucleus. This is because the magnetic moment of deuterium is much smaller than that of a proton, reducing the dominant dipole-dipole relaxation mechanism. While a direct T1 comparison for [1-13C]L-lactic acid-d3 sodium salt was not found in the immediate search, studies on similar molecules demonstrate a significant T1 increase with deuteration. For instance, the T1 of [1-13C]lactate is approximately 30-40 seconds, and deuteration is a known strategy to further extend this crucial parameter.[1][3][4]

The Hyperpolarization Workflow: From Preparation to Injection

The journey of L-Lactic Acid-d3 Sodium Salt from a stable isotope-labeled compound to a potent in vivo imaging agent involves a meticulous, multi-step process.

Caption: The workflow for preparing and using hyperpolarized L-Lactic Acid-d3 Sodium Salt.

Detailed Protocol: Preparation of the DNP Formulation

This protocol is a synthesis of established methods and should be adapted and optimized for specific experimental setups.[4][11]

Materials:

-

[1-13C]L-Lactic Acid-d3 Sodium Salt

-

Trityl Radical (e.g., OX063)

-

Glycerol

-

Deionized Water

-

Gadolinium-based chelator (e.g., Dotarem®), optional, for T1 measurements

-

DNP Polarizer Sample Cups

Procedure:

-

Prepare the Glassing Solution: Create a water:glycerol mixture (e.g., 37.5:62.5 w/w).[4] This solution prevents crystallization at low temperatures, ensuring a homogenous distribution of the radical and substrate.

-

Dissolve the Substrate: Dissolve the [1-13C]L-Lactic Acid-d3 Sodium Salt in the glassing solution to achieve the desired concentration (e.g., 1.7 M).[4]

-

Add the Radical: Add the trityl radical (e.g., OX063) to the solution to a final concentration of approximately 15 mM.[12] The radical is the source of the high electron polarization that will be transferred to the 13C nuclei.

-

Optional: Add Gadolinium Chelator: For accurate T1 measurements of the dissolved product, a small amount of a gadolinium-based chelator can be added.[4]

-

Aliquot and Freeze: Dispense the final formulation into DNP sample cups (e.g., ~75 mg per sample) and freeze immediately, typically by snap-freezing in liquid nitrogen.[4] Store at -80°C until use.

| Component | Typical Concentration/Ratio | Purpose |

| [1-13C]L-Lactic Acid-d3 Sodium Salt | Varies, e.g., 1.7 M in glassing agent | The substrate to be hyperpolarized |

| Trityl Radical (e.g., OX063) | ~15 mM | Source of electron polarization |

| Glassing Agent (e.g., Water:Glycerol) | e.g., 37.5:62.5 w/w | Prevents crystallization, ensures homogeneity |

| Gadolinium Chelator (optional) | ~7 µL of a 1:50 solution of Dotarem | Facilitates accurate T1 measurements |

Table 1: Typical Formulation Components for DNP of L-Lactic Acid-d3 Sodium Salt.

The Heart of the Matter: The dDNP Process

The prepared sample is now ready for hyperpolarization.

Caption: The core principle of Dynamic Nuclear Polarization (DNP).

Protocol: Hyperpolarization

-

Load the Sample: Place the frozen sample cup into the DNP polarizer.

-

Cool Down: Cool the system to its operating temperature, typically around 1.4 K.[4]

-

Apply Magnetic Field and Microwaves: The sample is subjected to a high magnetic field (e.g., 3.35 T) and irradiated with microwaves at a specific frequency (e.g., ~94 GHz).[9] The microwave irradiation drives the transfer of polarization from the highly polarized electron spins of the radical to the 13C nuclear spins of the lactate.

-

Polarization Build-up: The polarization of the 13C nuclei increases over time. This build-up can be monitored using solid-state NMR measurements. The time required to reach maximum polarization can vary but is typically in the range of 60-120 minutes.[9]

| Parameter | Typical Value | Purpose |

| Temperature | ~1.4 K | Maximizes electron spin polarization |

| Magnetic Field | 3.35 T - 7 T | Creates a large energy separation for electron spins |

| Microwave Frequency | ~94 GHz (at 3.35 T) | Drives the electron-nuclear polarization transfer |

| Polarization Time | 60 - 120 minutes | Allows for sufficient build-up of nuclear polarization |

Table 2: Typical dDNP Parameters.

The Final Steps: Dissolution and Quality Control

Once the desired level of polarization is achieved, the sample is rapidly dissolved and prepared for injection.

Protocol: Dissolution and Quality Control

-

Prepare Dissolution Medium: A pre-heated (e.g., >130°C) sterile, buffered aqueous solution is used for dissolution. A typical dissolution medium contains a buffer (e.g., Tris) to neutralize the pH, and a chelating agent (e.g., EDTA) to sequester any paramagnetic ions.[4] Using the sodium salt of lactic acid simplifies this step as less base is required to achieve a physiological pH compared to using lactic acid.[8]

-

Rapid Dissolution: The dissolution medium is rapidly injected onto the frozen sample, and the now liquid, hyperpolarized solution is quickly transferred to a collection vial. This entire process should be completed in a few seconds to minimize T1 decay.

-

Quality Control: Before injection, the hyperpolarized solution must undergo rapid quality control checks.[7][13] These are critical for ensuring patient safety in clinical applications and for data reproducibility in preclinical studies.

-

pH: Must be within a physiological range (typically 7.0-8.0).

-

Temperature: Should be close to body temperature.

-

Concentration: The final concentration of the hyperpolarized lactate should be verified.

-

Residual Radical: The concentration of the free radical in the final solution should be below a safe threshold.

-

Sterility: For clinical applications, the final product must be sterile.[14]

-

In Vivo Application: From Injection to Image

The hyperpolarized L-Lactic Acid-d3 Sodium Salt solution is now ready for intravenous injection and subsequent MRI/MRS acquisition.

Protocol: In Vivo Injection and Data Acquisition (Preclinical Model)

-

Animal Preparation: Anesthetize the animal and place a catheter in a tail vein for injection.[4] Monitor vital signs throughout the experiment.

-

Positioning in the MRI: Position the animal within the MRI scanner, ensuring the region of interest is centered in the RF coil.

-

Anatomical Imaging: Acquire standard proton (1H) anatomical images (e.g., T2-weighted) to localize the region for 13C MRS/MRI.[15]

-

Injection: Inject the hyperpolarized [1-13C]L-Lactic Acid-d3 Sodium Salt solution as a bolus via the tail vein catheter (e.g., 0.25 mL/s).[4] The injection volume will depend on the animal's weight and the desired final concentration.

-

Dynamic 13C Data Acquisition: Begin MRI/MRS data acquisition at the start of or immediately following the injection.[11] Specialized pulse sequences are required to rapidly acquire data from the 13C channel while minimizing the destruction of the hyperpolarized signal.

-

Pulse Sequences: Options include slice-selective pulse-and-acquire sequences for spectroscopy or more advanced techniques like spiral chemical shift imaging (CSI) or echo-planar imaging (EPI) for metabolic mapping.[4][16]

-

Acquisition Parameters: These will be highly dependent on the scanner, coil, and experimental goals. Typical parameters for dynamic spectroscopy might include a temporal resolution of 1-3 seconds and a low flip angle to conserve magnetization.[11][15]

-

| Parameter | Example Value (Preclinical) | Rationale |

| Injection Volume | ~2.7 mL for a ~300g rat | To achieve sufficient in vivo concentration |

| Injection Rate | ~0.25 mL/s | To deliver a cohesive bolus of the agent |

| Temporal Resolution (MRS) | 1-3 seconds | To capture the rapid metabolic conversion |

| Flip Angle | Low (e.g., 5-20 degrees) | To conserve the non-renewable hyperpolarized signal |

Table 3: Example In Vivo Experimental Parameters for a Preclinical Model.

Data Analysis and Interpretation: Visualizing Metabolism

The acquired dynamic 13C spectra will show the arrival of the hyperpolarized [1-13C]L-lactate-d3, followed by the appearance of downstream metabolites, primarily [1-13C]pyruvate. The relative signal intensities of these metabolites over time provide a direct measure of the metabolic flux through LDH.

Sources

- 1. Dynamic 1H imaging of hyperpolarized [1‐13C]lactate in vivo using a reverse INEPT experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MRS of hyperpolarized substrates | The Spielman Laboratory: In Vivo MR Spectroscopy and Multinuclear Imaging | Stanford Medicine [med.stanford.edu]

- 3. Lactate saturation limits bicarbonate detection in hyperpolarized 13C‐pyruvate MRI of the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of Hyperpolarized [1-13C]Lactate for the In Vivo Investigation of Cardiac Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Hyperpolarized 13C MRI: State of the Art and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hyperpolarized 13C Magnetic Resonance Spectroscopy Reveals the Rate-Limiting Role of the Blood–Brain Barrier in the Cerebral Uptake and Metabolism of l-Lactate in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Feasibility of using hyperpolarized [1-13C]lactate as a substrate for in vivo metabolic 13C MRSI studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tracking Hyperpolarized [1‐13C] Pyruvate and [1‐13C] L‐Lactate Metabolism in the Healthy and Post‐Stroke Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cds.ismrm.org [cds.ismrm.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Hyperpolarized Carbon 13 MRI: Clinical Applications and Future Directions in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. escholarship.org [escholarship.org]

- 15. Acquisition and quantification pipeline for in vivo hyperpolarized 13C magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Handling Hygroscopic L-Lactic Acid-d3 Sodium Salt

Welcome to the technical support guide for L-Lactic Acid-d3 Sodium Salt. This resource is designed for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled internal standard in their analytical workflows. The inherent hygroscopicity of this compound—its tendency to readily absorb moisture from the atmosphere—presents specific handling challenges that, if not properly managed, can compromise experimental accuracy and reproducibility.

This guide provides in-depth, field-proven insights and protocols to ensure the integrity of your experiments from vial to analysis. We will move beyond simple instructions to explain the causality behind each critical step, empowering you to maintain the highest standards of scientific integrity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the properties and handling of L-Lactic Acid-d3 Sodium Salt.

Q1: What is L-Lactic Acid-d3 Sodium Salt and where is it used?

L-Lactic Acid-d3 Sodium Salt (CAS: 285979-84-2) is the deuterated form of L-Lactic Acid Sodium Salt, a compound naturally produced by living organisms as a by-product of glycolysis.[1][2] In the laboratory, its most common application is as an internal standard (IS) for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) workflows.[3] The deuterium labels give it a higher molecular weight (approx. 115.08 g/mol ) than its endogenous counterpart, allowing it to be distinguished by the mass spectrometer while behaving almost identically during sample preparation and chromatographic separation.[4][5]

Q2: What does "hygroscopic" mean and why is it a critical factor for this compound?

Hygroscopic means the material readily attracts and holds water molecules from the surrounding environment.[6] This is a critical issue for a powdered analytical standard for two primary reasons:

-

Inaccurate Weighing: If the compound absorbs atmospheric moisture, the weighed mass will be a combination of the compound and an unknown amount of water. This leads directly to the preparation of stock solutions with erroneously low concentrations, compromising the accuracy of your entire quantitative assay.[7][8]

-

Chemical Stability: While sodium lactate is generally stable, excessive moisture can potentially affect the long-term stability and physical characteristics of the powdered form.

Q3: What are the ideal long-term storage conditions?

To minimize moisture absorption and maintain chemical integrity, proper storage is paramount.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or 2-8°C[9] | Follow the supplier-specific recommendation. Low temperatures slow potential degradation. |

| Atmosphere | Tightly sealed container, preferably under an inert gas (e.g., Argon or Nitrogen). | Prevents exposure to atmospheric moisture. |

| Location | Store inside a desiccator containing a suitable drying agent (e.g., silica gel). | Provides a secondary barrier against ambient humidity, especially for frequently accessed materials.[10] |

Always consult the Certificate of Analysis (CoA) or Safety Data Sheet (SDS) provided by your supplier for specific storage instructions, as they may vary.[4]

Q4: What is the best solvent for dissolving L-Lactic Acid-d3 Sodium Salt?

L-Lactic Acid-d3 Sodium Salt is highly soluble in water.[11] For most applications, high-purity (e.g., LC-MS grade) water is the recommended solvent for preparing a primary stock solution. Subsequent dilutions into mobile phase, methanol, or acetonitrile are common for creating working solutions compatible with analytical methods.

Q5: How stable are solutions of this compound?

Once dissolved, sodium lactate solutions are generally stable.[1] However, for use as a quantitative standard, long-term stability in solution should be verified. It is best practice to:

-

Store stock solutions at -20°C or colder in tightly sealed vials to prevent evaporation and potential microbial growth.

-

Prepare fresh working-level standards from the stock solution regularly.

-

For sensitive assays, perform periodic checks of the stock solution against a newly prepared standard to confirm its concentration has not changed.

Section 2: Experimental Protocols & Best Practices

Adherence to meticulous technique is non-negotiable when handling a hygroscopic standard. The following protocols are designed to be self-validating systems to ensure accuracy.

Protocol 2.1: Acclimatization and Opening of the Container

Causality: A container stored at low temperatures (-20°C or 2-8°C) will cause atmospheric moisture to condense on its cold surfaces if opened immediately at room temperature. This condensation can be rapidly absorbed by the hygroscopic powder upon opening, compromising the integrity of the entire vial.

Step-by-Step Methodology:

-

Transfer the sealed vial from the freezer/refrigerator to a desiccator at room temperature.

-

Allow the vial to equilibrate to ambient temperature for at least 60 minutes. The desiccator environment prevents moisture exposure during this critical warming period.

-

Once equilibrated, transfer the vial to a controlled environment for weighing, such as a glove box with low humidity or a balance with a desiccant chamber.[7]

-

Open the vial only for the minimum time required to remove the needed material.

Protocol 2.2: Accurate Weighing by Difference

Causality: Standard weighing on an open balance pan is not suitable for hygroscopic materials, as the material will continuously gain weight during the measurement.[8] Weighing by difference ensures that you are measuring the exact mass of solid transferred, irrespective of moisture absorption during the process.[12]

Step-by-Step Methodology:

-